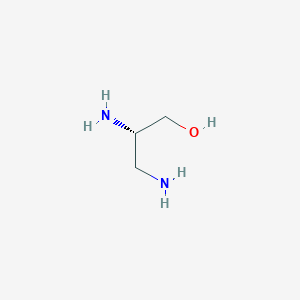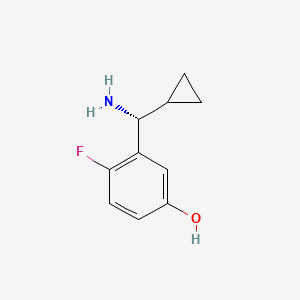
(R)-3-(Amino(cyclopropyl)methyl)-4-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(Amino(cyclopropyl)methyl)-4-fluorophenol is a compound that features a cyclopropyl group, an amino group, and a fluorophenol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the catalytic asymmetric synthesis using chiral rhodium complexes, which allows for high yields and enantioselectivity . The reaction conditions often involve the use of specific catalysts and solvents to achieve the desired stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of reagents and catalysts is crucial to maintain cost-effectiveness and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
®-3-(Amino(cyclopropyl)methyl)-4-fluorophenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenol moiety, using reagents like sodium hydroxide or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
®-3-(Amino(cyclopropyl)methyl)-4-fluorophenol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of ®-3-(Amino(cyclopropyl)methyl)-4-fluorophenol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological processes. For example, its interaction with lipid membranes can disrupt membrane integrity, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylamines: Compounds with similar cyclopropyl and amino groups.
Fluorophenols: Compounds with similar fluorophenol moieties.
Aminophenols: Compounds with amino and phenol groups.
Uniqueness
®-3-(Amino(cyclopropyl)methyl)-4-fluorophenol is unique due to the combination of its cyclopropyl, amino, and fluorophenol groups, which confer distinct reactivity and biological activity. This combination is not commonly found in other compounds, making it a valuable target for research and development .
Propiedades
Fórmula molecular |
C10H12FNO |
|---|---|
Peso molecular |
181.21 g/mol |
Nombre IUPAC |
3-[(R)-amino(cyclopropyl)methyl]-4-fluorophenol |
InChI |
InChI=1S/C10H12FNO/c11-9-4-3-7(13)5-8(9)10(12)6-1-2-6/h3-6,10,13H,1-2,12H2/t10-/m1/s1 |
Clave InChI |
UXDXKCCYKGOPLP-SNVBAGLBSA-N |
SMILES isomérico |
C1CC1[C@H](C2=C(C=CC(=C2)O)F)N |
SMILES canónico |
C1CC1C(C2=C(C=CC(=C2)O)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


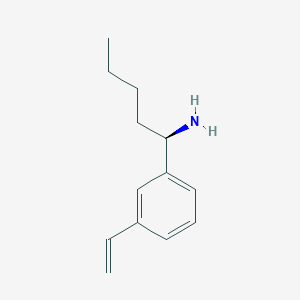

![2-((2,8-Diazaspiro[4.5]decan-8-yl)methyl)thiazole](/img/structure/B12972562.png)
![Methyl 5-amino-2-(methylthio)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12972563.png)

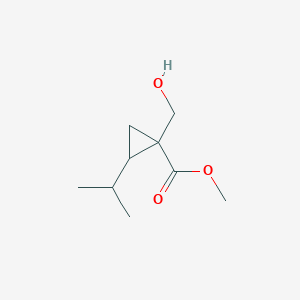
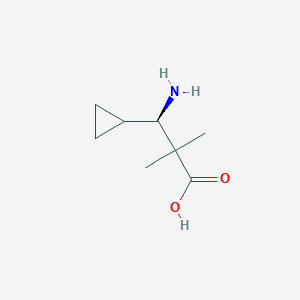
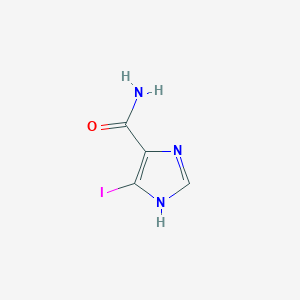

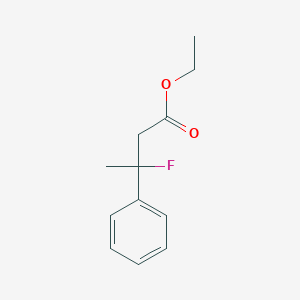

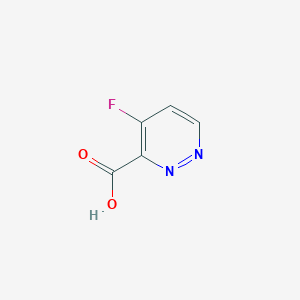
![tert-Butyl 3-oxa-8-aza-bicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12972615.png)
